![molecular formula C8H14N2O2S2 B14685797 2-Methyl-m-dithiane-2-carboxaldehyde O-(methylcarbamoyl)oxime CAS No. 26419-72-7](/img/structure/B14685797.png)
2-Methyl-m-dithiane-2-carboxaldehyde O-(methylcarbamoyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-Methyl-m-dithiane-2-carboxaldehyde O-(methylcarbamoyl)oxime involves the reaction of 2-methyl-2-(methylthio)propionaldehyde with methyl isocyanate . The reaction conditions typically require a controlled environment to ensure the formation of the desired oxime carbamate product. Industrial production methods often involve large-scale synthesis in specialized chemical reactors to produce aldicarb in granular formulations containing 5% to 10% active ingredient .
Analyse Chemischer Reaktionen
2-Methyl-m-dithiane-2-carboxaldehyde O-(methylcarbamoyl)oxime undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert aldicarb into its corresponding alcohols or amines.
Substitution: Aldicarb can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-m-dithiane-2-carboxaldehyde O-(methylcarbamoyl)oxime has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Methyl-m-dithiane-2-carboxaldehyde O-(methylcarbamoyl)oxime involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, aldicarb causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the pest . The molecular targets include the active site of acetylcholinesterase, where aldicarb binds and prevents the enzyme from functioning properly .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-m-dithiane-2-carboxaldehyde O-(methylcarbamoyl)oxime is unique compared to other similar compounds due to its high potency and effectiveness as an acetylcholinesterase inhibitor. Similar compounds include:
Carbofuran: Another carbamate insecticide with a similar mechanism of action but different chemical structure.
Methomyl: A carbamate insecticide that also inhibits acetylcholinesterase but is less potent than aldicarb.
Eigenschaften
CAS-Nummer |
26419-72-7 |
---|---|
Molekularformel |
C8H14N2O2S2 |
Molekulargewicht |
234.3 g/mol |
IUPAC-Name |
[(E)-(2-methyl-1,3-dithian-2-yl)methylideneamino] N-methylcarbamate |
InChI |
InChI=1S/C8H14N2O2S2/c1-8(13-4-3-5-14-8)6-10-12-7(11)9-2/h6H,3-5H2,1-2H3,(H,9,11)/b10-6+ |
InChI-Schlüssel |
YRROZKZBFAEWIZ-UXBLZVDNSA-N |
Isomerische SMILES |
CC1(SCCCS1)/C=N/OC(=O)NC |
Kanonische SMILES |
CC1(SCCCS1)C=NOC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.